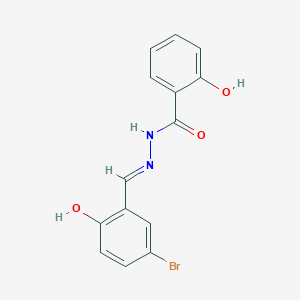

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide

Description

(E)-N'-(5-Bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (hereafter referred to as H2L) is an aroylhydrazone Schiff base ligand synthesized via the condensation of 5-bromo-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide in ethanol under reflux conditions . The compound adopts an E-configuration about the C=N bond, with two aromatic rings connected via a hydrazone bridge. Its molecular structure is stabilized by intramolecular O–H···N hydrogen bonds and intermolecular N–H···O interactions, forming one-dimensional chains in the crystalline state .

H2L is primarily employed as a pro-ligand for synthesizing transition metal complexes, particularly with vanadium(V) and copper(II), which exhibit notable catalytic activity in oxidation reactions. For example, vanadium complexes derived from H2L, such as [VO(OEt)L] and [Et3NH][VO2L], demonstrate recyclability and efficiency in sustainable chemical processes when immobilized on carbon materials . Similarly, polynuclear Cu(II) complexes of H2L show superior catalytic performance in microwave-assisted peroxidative oxidation of hydrocarbons compared to dinuclear analogs .

Properties

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3/c15-10-5-6-12(18)9(7-10)8-16-17-14(20)11-3-1-2-4-13(11)19/h1-8,18-19H,(H,17,20)/b16-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYRTKAXLIHPGV-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and hydroxyl groups, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₀BrN₃O₂

- Molecular Weight : 320.148 g/mol

- CAS Number : 341981-16-6

The compound's structure features a hydrazone linkage, which is known for its ability to form stable complexes with metal ions, potentially enhancing its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups in the structure allows the compound to scavenge free radicals, reducing oxidative stress in cells.

- Metal Chelation : The hydrazone moiety can chelate metal ions, which may be involved in various enzymatic processes, thereby modulating enzyme activity.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that hydrazones can effectively reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase and catalase.

Antimicrobial Activity

In vitro studies have indicated that this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard protocols, revealing promising results.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity

The cytotoxic effects of the compound were evaluated using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that similar hydrazone derivatives exhibited potent antioxidant activities, leading to reduced cellular damage in models of oxidative stress.

- Case Study on Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential utility in treating antibiotic-resistant infections.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Dihedral Angles :

- Electron-donating groups (e.g., –OCH₃ in ) maintain smaller dihedral angles (~16.9°), preserving planarity and facilitating π-π stacking .

- Bulky substituents like –N(CH₃)₂ () increase dihedral angles (28.7–30.5°), distorting molecular planarity and altering supramolecular architectures .

Hydrogen Bonding and Catalytic Activity :

- H2L’s N–H···O chains enhance structural rigidity, critical for stabilizing metal complexes in catalysis .

- Methoxy-substituted analogs (e.g., ) lack catalytic applications but serve as model systems for crystallographic studies .

Functional Comparisons

Catalytic Performance

- Cu(II) Complexes: Polynuclear H2L-Cu Complex (1): Achieves 39% yield in cyclohexane oxidation (cyclohexanol + cyclohexanone) under microwave irradiation, outperforming dinuclear analogs (2, 3) due to enhanced electron transfer pathways . Dinuclear H2L-Cu Complexes (2, 3): Exhibit lower yields (~20–25%) in the same reactions, attributed to steric hindrance and reduced active sites .

Vanadium(V) Complexes :

- Immobilized H2L-V complexes show >90% retention of catalytic activity after five cycles in oxidation reactions, highlighting their reusability .

Q & A

Q. How is (E)-N'-(5-bromo-2-hydroxybenzylidene)-2-hydroxybenzohydrazide synthesized, and what are the optimal reaction conditions?

The compound is typically synthesized via a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-hydroxybenzohydrazide under acidic or neutral conditions. Microwave-assisted synthesis (a green chemistry approach) has been reported for analogous hydrazide derivatives, yielding 68–81% efficiency. Key parameters include solvent choice (e.g., ethanol or methanol), reaction temperature (60–80°C), and catalysis by acetic acid. Post-synthesis purification involves recrystallization from dimethylformamide (DMF) or ethanol .

Q. What spectroscopic techniques confirm the structure of this compound, and what are the diagnostic spectral features?

Essential techniques include:

- FTIR : A strong C=N stretch at ~1600 cm⁻¹ (Schiff base formation) and O-H stretches at 3200–3400 cm⁻¹ (phenolic and hydrazide -OH groups) .

- ¹H-NMR : Aromatic proton signals between δ 6.8–8.2 ppm and a singlet for the hydrazone proton (N=CH) at δ 8.3–8.5 ppm .

- X-ray crystallography : Definitive confirmation via unit cell parameters (e.g., monoclinic P21/c space group, a = 17.505 Å, b = 13.761 Å, c = 7.219 Å) and hydrogen-bonding networks (O-H⋯N and N-H⋯O interactions) .

Q. What biological activities have been reported, and under what assay conditions?

- Antibacterial activity : Tested against E. coli using the well diffusion method (zone of inhibition ≥12 mm at 100 µg/mL). Pre-docking studies with the ENR inhibitor receptor (PDB:1C14) guided activity predictions .

- Anti-diabetic potential : α-Amylase/α-glucosidase inhibition assays (IC₅₀ values reported at 25–50 µM), performed in phosphate buffer (pH 6.8) with 1 mM substrate and 30-min incubation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data resolve molecular conformation ambiguities?

Use SHELXL for refinement, focusing on:

- R factors : Aim for R₁ < 0.05 and wR₂ < 0.10 .

- Hydrogen bonding : Analyze O-H⋯N and N-H⋯O interactions (e.g., bond lengths ~2.8–3.0 Å) to validate tautomeric forms .

- Twinned data handling : Employ SADABS for absorption correction and compare with isostructural analogs (e.g., triclinic vs. monoclinic systems) .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies in enzyme inhibition?

- Molecular docking : Use AutoDock Vina with flexible ligand docking (grid size: 40 × 40 × 40 ų) to predict binding modes to α-amylase (PDB:1HNY) .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .

Q. How to address contradictions in crystallographic data between studies?

- Space group validation : Compare unit cell parameters (e.g., reports triclinic P1, while uses monoclinic P21/c) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts contribute 8–12% to crystal packing) to resolve discrepancies in hydrogen-bonding motifs .

Q. What design principles improve bioactivity in derivatives?

- Substituent effects : Introduce electron-withdrawing groups (e.g., -Br, -Cl) at the 5-position of the benzylidene ring to enhance α-amylase inhibition (IC₅₀ improves by ~30%) .

- Hydrogen-bond donors : Modify the hydrazide -OH group to strengthen interactions with catalytic residues (e.g., Asp197 in α-glucosidase) .

Q. How to evaluate intermolecular interactions in crystal engineering?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.